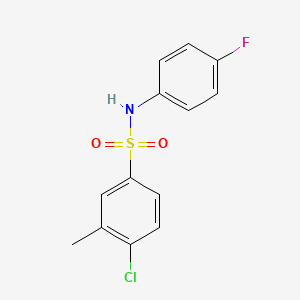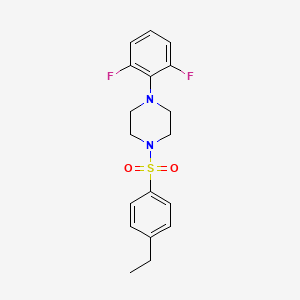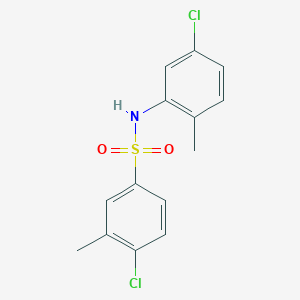
4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide, also known as CF3, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
作用机制
4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide works by binding to the active site of carbonic anhydrases, preventing them from catalyzing the conversion of carbon dioxide and water to bicarbonate ions and protons. This inhibition of carbonic anhydrase activity can have a wide range of effects on physiological processes, depending on the specific isoform of the enzyme that is targeted.
Biochemical and Physiological Effects:
4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor growth, the reduction of intraocular pressure in glaucoma patients, and the prevention of seizures in animal models of epilepsy. Additionally, 4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as rheumatoid arthritis and chronic pain.
实验室实验的优点和局限性
One of the major advantages of 4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is its high selectivity for carbonic anhydrases, which allows researchers to selectively target specific isoforms of the enzyme. Additionally, 4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has a relatively low toxicity profile, making it a safe and effective tool for use in laboratory experiments. However, one of the limitations of 4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is its relatively short half-life, which can make it difficult to use in certain types of experiments.
未来方向
There are many potential future directions for research involving 4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide, including the development of new treatments for diseases such as glaucoma, epilepsy, and cancer. Additionally, 4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide could be used to study the role of carbonic anhydrases in other physiological processes, such as the regulation of blood pH and the transport of carbon dioxide in the lungs. Finally, future research could focus on the development of new synthesis methods for 4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide, which could make it more accessible to researchers in a wider range of fields.
合成方法
The synthesis of 4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide is a complex process that requires a high degree of precision and expertise. The most common method for synthesizing this compound involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. This reaction produces 4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide as a white crystalline solid, which can be purified using a variety of techniques such as recrystallization or chromatography.
科学研究应用
4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide has been widely used in scientific research due to its ability to selectively inhibit the activity of a specific class of enzymes known as carbonic anhydrases. These enzymes play a critical role in many physiological processes, including the regulation of acid-base balance, the transport of carbon dioxide, and the production of bicarbonate ions. By selectively inhibiting the activity of these enzymes, 4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide can be used to study the role of carbonic anhydrases in these processes and to develop new treatments for diseases such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-8-12(6-7-13(9)14)19(17,18)16-11-4-2-10(15)3-5-11/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNKTHXJHBJAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[2-(N-methylsulfonylanilino)ethyl]carbamate](/img/structure/B6643160.png)

![1-[(4-Chloro-3-methylphenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B6643175.png)
![(3,5-Dimethoxyphenyl)-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]methanone](/img/structure/B6643181.png)

![2-(1H-indol-3-yl)-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone](/img/structure/B6643198.png)

![1-[3-(1H-indol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6643215.png)
![N-[4-(methanesulfonamido)phenyl]-N-methylcyclopropanecarboxamide](/img/structure/B6643224.png)




